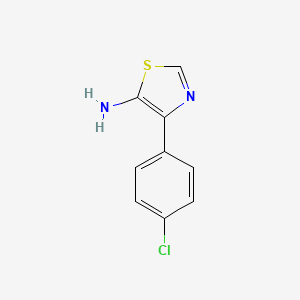

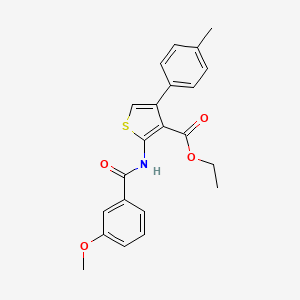

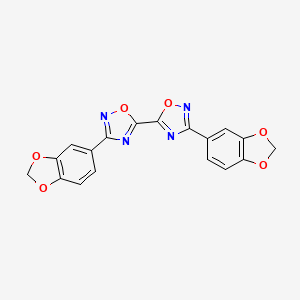

![molecular formula C19H14N4O2S2 B2412897 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 81511-79-7](/img/structure/B2412897.png)

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of similar compounds was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide and then 5-phenyl-1,3,4-Oxadiazol-2-thiol step by step . The target compounds were synthesized by reaction of .

Applications De Recherche Scientifique

a. Anticancer Activity: Studies have shown that derivatives of this compound possess anticancer potential. For instance, N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide demonstrated significant inhibition of cancer cell growth .

b. Vasodilator Properties: Certain derivatives of this compound exhibit vasodilatory effects, which can be beneficial for cardiovascular health.

c. Anticonvulsant Effects: The amide and sulphonamide groups in oxadiazole enhance anticonvulsant activities. Specific derivatives of our compound have demonstrated anticonvulsant properties .

d. Antidiabetic Potential: The same amide and sulphonamide groups contribute to antidiabetic effects. Notably, N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide and 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide showed more than 70% inhibition of α-amylase .

Energetic Materials

The presence of oxadiazole in this compound makes it relevant for high-energy applications. Let’s explore further:

a. Energetic Behavior: Oxadiazole derivatives exhibit favorable oxygen balance and positive heat of formation. Researchers have explored their use as energetic materials .

Mécanisme D'action

Target of Action

Oxadiazoles and thiazoles are known to have a broad spectrum of biological activity. They have been reported to possess anti-inflammatory , anti-HIV , antibacterial , anticonvulsant activities , antimalarial , herbicidal , antianxiety , insecticidal , antitubercular , antiviral , antifungal , anti-HBV , anticancer , and analgesic properties

Mode of Action

Oxadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their wide range of biological activities .

Biochemical Pathways

Without specific studies on “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide”, it’s difficult to determine the exact biochemical pathways it affects. Oxadiazoles are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Propriétés

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNQYLKPTCALJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)